molecular formula C10H14ClN3O2 B11539655 N'-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine

N'-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B11539655
M. Wt: 243.69 g/mol
InChI Key: MBNYDZYJRSBQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline is an organic compound that is widely used in various fields of chemistry and industry. This compound is known for its unique chemical properties and its applications in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

The synthesis of 2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline typically involves the reaction of 2-chloro-4-nitroaniline with 2-(dimethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline can be compared with other similar compounds such as:

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Chloroethylamine hydrochloride
  • N-(2-Chloroethyl)-N,N-dimethylammonium chloride

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of 2-Chloro-N-[2-(dimethylamino)ethyl]-4-nitroaniline lies in its specific combination of functional groups, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H14ClN3O2/c1-13(2)6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

MBNYDZYJRSBQBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.